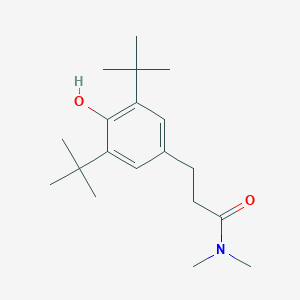

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide

Übersicht

Beschreibung

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide is a synthetic compound known for its antioxidant properties. It is a derivative of phenolic compounds, which are widely used in various industries due to their ability to inhibit oxidation processes. This compound is particularly valued for its stability and effectiveness in preventing the degradation of materials, making it a crucial additive in polymers and other materials.

Safety and Hazards

Wirkmechanismus

Target of Action

The compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide, is a hindered phenolic antioxidant . It is commonly used as a polymer stabilizer . The primary targets of this compound are polymers, particularly polyethylenes and polypropylene .

Mode of Action

The compound acts as an antioxidant, protecting the polymers from oxidative degradation . The compound’s interaction with its targets involves the donation of hydrogen from the phenolic hydroxyl group to free radicals, which results in the stabilization of the radicals and prevention of further oxidation .

Biochemical Pathways

It plays a crucial role in the stability of polymers by preventing oxidative degradation .

Pharmacokinetics

It is known to be less volatile than simpler phenolic antioxidants, which makes it more suitable for stabilizing plastics .

Result of Action

The primary result of the compound’s action is the increased stability of polymers, particularly polyethylenes and polypropylene . By acting as an antioxidant, it prevents the oxidative degradation of these materials, thereby extending their lifespan and improving their performance .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to light. Furthermore, the compound remains stable under tested conditions .

Biochemische Analyse

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide may change over time. Studies are needed to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and acrylate.

Intermediate Formation: The initial reaction involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate compound.

Final Product Formation: The intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:

High-Temperature Transesterification: This step is crucial for achieving the desired product efficiently.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its phenolic form.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Phenolic compounds.

Substitution Products: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

Industry: Widely used as a stabilizer in plastics and other materials to enhance their durability and lifespan.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Uniqueness

Compared to similar compounds, 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide is unique due to its specific structural features that enhance its stability and effectiveness as an antioxidant. Its N,N-dimethylpropanamide group provides additional steric hindrance, making it more resistant to degradation and more effective in stabilizing materials.

Eigenschaften

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-18(2,3)14-11-13(9-10-16(21)20(7)8)12-15(17(14)22)19(4,5)6/h11-12,22H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGAWNQITWKWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385668 | |

| Record name | 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-26-6 | |

| Record name | 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5058180.png)

![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)

![5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5058205.png)

![1-[4-(4-Methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one](/img/structure/B5058209.png)

![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5058240.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)

![3a-[4-(2,5-Dioxo-6a-phenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazol-3a-yl)phenyl]-6a-phenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B5058250.png)